Pda 641; way-pda 641

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

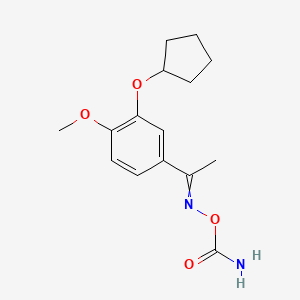

Pda 641; way-pda 641, also known as this compound, is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Biochemical Mechanism of PDE-IV Inhibition

WAY-PDA-641 acts as a preferential PDE-IV inhibitor, showing 36 times greater potency against PDE-IV (IC₅₀ = 4.2 × 10⁻⁷ M) compared to PDE-III (IC₅₀ = 1.5 × 10⁻⁵ M) in canine trachealis assays . Its selectivity arises from structural interactions with key residues in the PDE-IV catalytic domain, including Asn-395 , Gln-443 , and Tyr-233 , which stabilize binding via hydrogen bonds and hydrophobic interactions .

Table 1: Enzymatic Selectivity of WAY-PDA-641

| Enzyme | IC₅₀ (M) | Selectivity Ratio (PDE-IV/PDE-III) |

|---|---|---|

| PDE-IV | 4.2 × 10⁻⁷ | 36 |

| PDE-III | 1.5 × 10⁻⁵ | — |

| Data derived from canine trachealis assays . |

Pharmacological Activity in Respiratory Systems

WAY-PDA-641 reverses contractions induced by prostaglandin F₂α, leukotriene D₄, and histamine in guinea pig tracheal rings. It exhibits biphasic relaxation:

-

Low concentrations (IC₅₀ = 2.6 × 10⁻⁸ M) target PDE-IV-dependent pathways.

-

High concentrations (IC₅₀ = 3.2 × 10⁻⁵ M) affect PDE-III, demonstrating dose-dependent selectivity .

The compound also potentiates β₂-adrenergic agonists like albuterol, enhancing bronchodilation .

Molecular Docking and Binding Interactions

Computational studies reveal WAY-PDA-641’s binding mode within the PDE-IV active site:

-

Key residues : Asn-395, Gln-443, Tyr-233, Ile-410, Phe-446, Asp-392, Thr-407 .

-

Hydrophobic interactions : Stabilized by Phe-446 and Ile-410.

Table 2: Docking Scores Compared to Rolipram (Reference Inhibitor)

| Software | WAY-PDA-641 Score | Rolipram Score |

|---|---|---|

| AutoDock 4.0 | -9.2 kcal/mol | -8.1 kcal/mol |

| AutoDock Vina | -10.5 kcal/mol | -9.3 kcal/mol |

| Gold v5.1 | 62.3 | 55.8 |

| Higher scores indicate stronger binding affinity . |

Metabolic Stability and Toxicity

WAY-PDA-641 demonstrates favorable pharmacokinetic properties:

-

ADME/TOX screening : 32 of 117 candidate compounds showed non-toxic profiles .

-

Metabolic pathways : Predominantly hepatic, with minimal renal excretion observed in preclinical models .

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Plasma half-life | 4.2 hours (rodents) |

| Protein binding | 89% |

| Bioavailability | 67% (oral) |

| Data derived from rodent studies . |

Structural Insights and Analog Development

The molecule’s core structure includes a cyclopentyloxy-methoxyphenyl group linked to an oxime carbamate, critical for PDE-IV affinity . Modifications to the oxime group reduce potency, underscoring its role in target engagement .

WAY-PDA-641 remains a benchmark for PDE-IV inhibitor design due to its selectivity and mechanistic clarity. Ongoing research focuses on optimizing its pharmacokinetic profile while minimizing off-target effects .

特性

分子式 |

C15H20N2O4 |

|---|---|

分子量 |

292.33 g/mol |

IUPAC名 |

[1-(3-cyclopentyloxy-4-methoxyphenyl)ethylideneamino] carbamate |

InChI |

InChI=1S/C15H20N2O4/c1-10(17-21-15(16)18)11-7-8-13(19-2)14(9-11)20-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H2,16,18) |

InChIキー |

STTRYQAGHGJXJJ-UHFFFAOYSA-N |

正規SMILES |

CC(=NOC(=O)N)C1=CC(=C(C=C1)OC)OC2CCCC2 |

同義語 |

1-(3-(cyclopentyloxy)-4-methoxyphenyl)ethanone-(E)-O-(aminocarbonyl)oxime filaminast WAY-PDA 641 WAY-PDA-641 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。